Cas no 101597-25-5 (1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol)
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-ethynyl-4-methoxy-a-(4-methoxyphenyl)-
- 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
- 1,1-BIS(4-METHOXYPHENYL)-2-PROPYN-1-OL
- 1,1-bis(4-methoxyphenyl)-prop-2-yn-1-ol
- 1,1-bis-(4-methoxyphenyl)prop-2-yn-1-ol
- 1,1-bis-(4-methoxyphenyl)-prop-2-yn-1-ol
- 1,1-bis-(4-methoxy-phenyl)-prop-2-yn-1-ol
- 1,1-di(4-methoxyphenyl)prop-2-yn-1-ol
- 1,1-dianisylprop-2-yn-1-ol
- AC1NEM3I
- ACMC-20m4n4
- AG-D-08744
- CCG-103346
- CTK4A0001
- Oprea1_543436
- CS-0037000
- SCHEMBL164160
- MFCD00420323
- Benzenemethanol, alpha-ethynyl-4-methoxy-alpha-(4-methoxyphenyl)-
- B5946
- 101597-25-5
- S11177
- DS-18915
- SR-01000391134-1
- RFNDMLXNYMQMGN-UHFFFAOYSA-N
- DTXSID10405188
- SR-01000391134
- A908441
- Bis(4-methoxyphenyl)prop-2-yn-1-ol
- AKOS001590121
- DB-215736
- 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol
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- MDL: MFCD00420323
- Inchi: 1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3
- InChI Key: RFNDMLXNYMQMGN-UHFFFAOYSA-N
- SMILES: OC(C#C)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 268.10998
- Monoisotopic Mass: 268.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.156
- Melting Point: 91.0 to 95.0 deg-C
- PSA: 38.69
- LogP: 2.57290
- λmax: 269(EtOH)(lit.)
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B302077-5g |
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | ≥98% | 5g |
¥442.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B302077-1g |
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | ≥98% | 1g |
¥134.90 | 2023-09-04 | |
| Alichem | A019064513-5g |
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | 97% | 5g |
$171.16 | 2023-09-04 | |
| Alichem | A019064513-10g |
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | 97% | 10g |
$285.32 | 2023-09-04 | |
| Alichem | A019064513-25g |
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | 97% | 25g |
$570.63 | 2023-09-04 | |
| Chemenu | CM247324-10g |
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol |
101597-25-5 | 95+% | 10g |
$281 | 2021-06-16 | |
| Chemenu | CM247324-25g |
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol |
101597-25-5 | 95+% | 25g |
$561 | 2021-06-16 | |
| TRC | B591940-500mg |
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | 500mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B591940-1g |
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | 1g |
$ 95.00 | 2022-06-07 | ||
| TRC | B591940-5g |
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol |
101597-25-5 | 5g |
$ 471.00 | 2023-04-18 |
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol Suppliers
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol Related Literature
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Francesca Ercole,Nino Malic,Thomas P. Davis,Richard A. Evans J. Mater. Chem. 2009 19 5612
Additional information on 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol
Introduction to 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol (CAS No. 101597-25-5)
1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol, with the CAS number 101597-25-5, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its distinctive functional groups, including two methoxyphenyl moieties and a propargyl alcohol group, which contribute to its reactivity and functional diversity.
The molecular formula of 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol is C16H16O3, and its molecular weight is approximately 260.30 g/mol. The compound's structure consists of a central propargyl alcohol unit flanked by two 4-methoxyphenyl rings. This arrangement provides a rigid and planar structure that can participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
In the realm of pharmaceutical research, 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of new drugs targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties, such as improved solubility and bioavailability. These derivatives have been evaluated for their efficacy in treating conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases.
The unique chemical structure of 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol also makes it an attractive candidate for materials science applications. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high porosity and surface area, making them suitable for applications such as gas storage, catalysis, and drug delivery systems. Recent advancements in this area have demonstrated the potential of 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol-based MOFs in enhancing the efficiency of catalytic processes and improving the delivery of therapeutic agents.
In organic synthesis, 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol serves as a versatile starting material for the preparation of complex organic molecules. Its reactivity is primarily attributed to the propargyl alcohol group, which can undergo various transformations such as alkylation, acylation, and coupling reactions. These reactions enable the synthesis of a wide range of functionalized compounds with diverse applications in pharmaceuticals, agrochemicals, and fine chemicals. Recent research has focused on optimizing synthetic routes to enhance the yield and purity of these transformations, thereby facilitating large-scale production.
The environmental impact of chemical compounds is an important consideration in their development and application. Studies on the environmental fate and toxicity of 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol have shown that it exhibits low toxicity and minimal environmental persistence when used under controlled conditions. However, proper handling and disposal practices are essential to ensure environmental safety. Researchers continue to investigate methods to further reduce the environmental footprint of this compound through green chemistry approaches.
In conclusion, 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol (CAS No. 101597-25-5) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it a valuable tool for researchers aiming to develop innovative solutions to pressing scientific challenges. As research in this field continues to advance, the applications of 1,1-bis(4-Methoxyphenyl)-2-propyn-1-ol are likely to expand further, contributing to advancements in multiple disciplines.
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